molecular formula C15H14ClN5O2S B2872836 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 898447-05-7

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2872836
CAS No.: 898447-05-7
M. Wt: 363.82
InChI Key: QFBSVQUZBYKYJF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines .


Synthesis Analysis

The synthesis of this compound involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures are obtained .


Molecular Structure Analysis

The molecular structure analysis of this compound can be done using standard methods of organic synthesis, physical and chemical methods of proofing the structure of synthesized compounds, elemental analysis, 1 H NMR spectroscopy, and chromatographic mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides . The reaction takes place in ethanol in an alkaline medium .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as white or light yellow crystalline substances with clear melting temperatures . Further analysis can be done using techniques such as 1 H NMR spectroscopy and chromatographic mass spectrometry .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthesis and Antiexudative Activity : This compound, as a derivative of 1,2,4-triazol, exhibits significant synthetic and pharmacological potential. Its synthesis involves stages, including alkylation and Paal-Knorr condensation, resulting in antiexudative properties that surpass reference drugs like diclofenac sodium in certain derivatives (Chalenko et al., 2019).

Antimicrobial and Anticancer Activities

  • Antimicrobial Screening : N-aryl-acetamide derivatives, related to the mentioned compound, have shown significant in-vitro antibacterial, antifungal, and anti-tuberculosis activities, highlighting their potential as effective antimicrobial agents (MahyavanshiJyotindra et al., 2011).
  • Anticancer Activity : Compounds similar in structure have demonstrated potent and selective cytotoxic effects against leukemia cell lines, suggesting potential applications in cancer treatment (Horishny et al., 2021).

Applications in Energetic Materials

  • Insensitive Energetic Materials : Derivatives containing similar molecular structures have been synthesized for use as insensitive energetic materials, showcasing potential applications in materials science, especially for safety-enhanced explosives (Yu et al., 2017).

Additional Pharmaceutical Applications

  • Antimicrobial Studies : Fused thiazolo and triazinone derivatives, related to this compound, have been explored for their antimicrobial activities against various bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents (El-Shehry et al., 2020).
  • Synthesis and Characterization for Antimicrobial Activity : Derivatives of thiophenes similar to the compound have been synthesized and tested for antimicrobial activity, demonstrating the versatility of these compounds in pharmaceutical applications (Arora et al., 2013).

Future Directions

The future directions for this compound could involve further exploration of its anti-exudative activity and potential as a non-steroidal anti-inflammatory drug (NSAID) . More research could also be done to establish the dependence between the chemical structure and antiexudative activity .

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S/c1-9-4-5-10(7-11(9)16)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBSVQUZBYKYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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